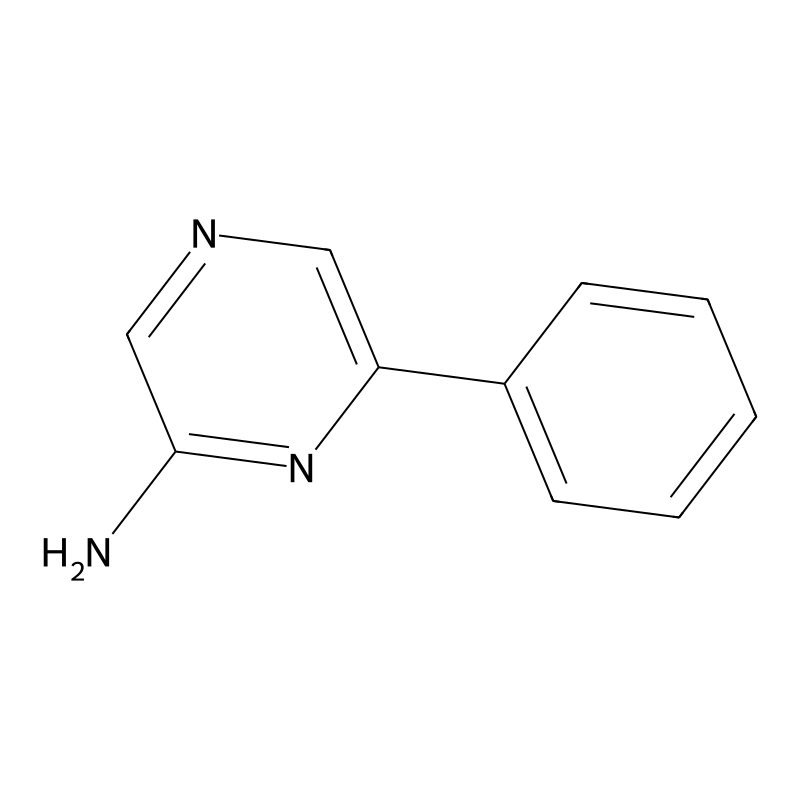

6-Phenylpyrazin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

- Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties, such as biocompatibility, biodegradability, and mucoadhesiveness .

- Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections .

- Its role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

- Chitosan also plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses .

- Additionally, chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .

Pharmaceuticals and Bioactive Molecules

Biomedical Applications

- Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

- It has been found that pyrrolo [1,2-a] pyrazine derivatives had more antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo [2,3-b] pyrazine analogs had more activity on kinase inhibition .

- The action mechanisms of pyrrolopyrazines are not clearly recognized .

- This structure is an attractive scaffold for drug discovery research .

- A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

- These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

Drug Discovery Research

Cancer Treatment

- Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

- This review provides the recent efficient synthetic methods for the pyrrolopyrazines .

- The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

- Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life .

- These compounds have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

Organic Materials

Natural Products

6-Phenylpyrazin-2-amine has the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol. Its chemical structure features a pyrazine ring substituted with a phenyl group and an amino group at specific positions. The compound is known for its crystalline form and is often utilized as a building block in organic synthesis .

- Electrophilic Substitution: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions.

- Cross-Coupling Reactions: It can be involved in coupling reactions with aryl halides using palladium or nickel catalysts, which are common methods for synthesizing complex organic molecules .

- Amide Coupling: The amino group can react with carboxylic acids or acid chlorides to form amides under suitable conditions .

Research indicates that 6-Phenylpyrazin-2-amine exhibits notable biological activities. It has been studied for its potential as an insecticide, particularly against lepidopteran pests, indicating its utility in agricultural applications . Additionally, derivatives of this compound have shown promise as inhibitors of carbonic anhydrase II, which is relevant in the development of treatments for glaucoma and other conditions .

Several synthetic routes have been developed for 6-Phenylpyrazin-2-amine:

- Direct Amination: Starting from pyrazine derivatives, amination can be performed to introduce the amino group.

- Cross-Coupling Techniques: Utilizing boronic acids and aryl halides under palladium catalysis allows for the construction of the phenyl-pyrazine framework .

- Reduction Reactions: Certain precursors can be reduced to yield 6-Phenylpyrazin-2-amine through catalytic hydrogenation or other reducing agents.

The applications of 6-Phenylpyrazin-2-amine are diverse:

- Pharmaceuticals: Its derivatives are explored as potential drugs targeting various biological pathways.

- Agriculture: As an insecticide, it helps manage pest populations effectively.

- Material Science: It serves as a building block for synthesizing novel materials with specific properties.

Interaction studies focus on how 6-Phenylpyrazin-2-amine interacts with biological targets. Research has indicated its role as an inhibitor of carbonic anhydrase II enzymes, which are crucial in physiological processes such as fluid balance and pH regulation. These interactions can lead to therapeutic applications but also necessitate careful evaluation of side effects and toxicity profiles .

Several compounds share structural similarities with 6-Phenylpyrazin-2-amine. Here’s a comparison highlighting its uniqueness:

6-Phenylpyrazin-2-amines' unique positioning of functional groups allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.

The systematic IUPAC name for this compound is 6-phenylpyrazin-2-amine, reflecting its substituent positions on the pyrazine core. Alternative synonyms include 2-amino-6-phenylpyrazine and 1-amino-6-phenylpyrazine. The compound’s structure can be represented by the SMILES notation NC1=NC(C2=CC=CC=C2)=CN=C1 and the InChIKey PSEVKGFJGGKCIX-UHFFFAOYSA-N, which provide standardized representations for computational and database applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| CAS Registry Number | 41270-69-3 |

| SMILES | NC1=NC(C2=CC=CC=C2)=CN=C1 |

| InChIKey | PSEVKGFJGGKCIX-UHFFFAOYSA-N |

| Melting Point | 125–126°C |

Table 1: Key Chemical Identifiers for 6-Phenylpyrazin-2-amine

Historical Development of Pyrazine-Based Heterocyclic Compounds

The synthesis of pyrazine derivatives dates to the late 19th century, with early methods focusing on condensation and cyclization reactions. Key historical approaches include:

- Staedel–Rugheimer Synthesis (1876): Involves reacting 2-chloroacetophenone with ammonia to form amino ketones, followed by oxidation to pyrazines.

- Gastaldi Synthesis (1921): Utilizes α-ketoamine intermediates to construct pyrazine rings.

- Maillard Reaction: A non-enzymatic browning reaction between amines and carbonyl compounds, producing pyrazines under thermal conditions.

These methods laid the foundation for modern synthetic strategies, including metal-catalyzed cross-coupling and green chemistry approaches. While 6-phenylpyrazin-2-amine itself is not explicitly detailed in early literature, its synthesis likely derives from analogous substitution or coupling reactions applied to pyrazine precursors.

Significance in Heteroaromatic Chemistry Research

6-Phenylpyrazin-2-amine is valued for its structural and electronic properties, which enable diverse applications in medicinal chemistry and materials science. Key aspects include:

- Molecular Interactions: The amino group participates in hydrogen bonding (as a donor/acceptor), while the aromatic system facilitates π-π stacking and hydrophobic interactions. These properties are critical for binding to biological targets, as demonstrated in studies of pyrazine-based kinase inhibitors and antimicrobial agents.

- Pharmaceutical Relevance: Pyrazine derivatives such as pyrazinamide are frontline antitubercular drugs. While 6-phenylpyrazin-2-amine itself is not a direct therapeutic agent, its analogs have been explored for antibacterial, anticancer, and antiviral activities.

- Synthetic Versatility: The compound serves as a building block for constructing complex heterocycles. For example, its amino group can undergo acylation or substitution to generate carboxamides, which are potent enzyme inhibitors.

Table 2: Applications of Pyrazine-Based Compounds in Research

6-Phenylpyrazin-2-amine exhibits a distinctive molecular architecture characterized by two aromatic systems connected through direct carbon-carbon bonding. The compound possesses the molecular formula C₁₀H₉N₃ with a molecular weight of 171.20 g/mol and a monoisotopic mass of 171.079647 g/mol [1] [2]. The structural framework consists of a pyrazine ring bearing an amino group at the 2-position and a phenyl substituent at the 6-position [2].

The central pyrazine ring maintains an aromatic six-membered heterocycle with nitrogen atoms positioned at the 1,4-locations, establishing a 1,4-diazine configuration . This heterocyclic core demonstrates significant electronic delocalization, with the aromatic system contributing to the overall molecular stability through π-electron conjugation. The amino group at position 2 introduces electron-donating characteristics through resonance effects, while the phenyl substituent at position 6 provides additional aromatic stabilization .

Bond length analysis based on computational studies of related pyrazine derivatives indicates typical aromatic C-N bond distances ranging from 1.341 to 1.396 Å within the pyrazine ring system [4]. The C-C bond connecting the pyrazine and phenyl rings exhibits characteristics consistent with aromatic-aromatic linkages, typically measuring approximately 1.448 Å based on similar phenyl-substituted heterocycles [4]. The amino group nitrogen demonstrates partial double-bond character with the adjacent carbon due to resonance contributions, resulting in shortened C-N bond lengths compared to aliphatic amines [4].

The molecular geometry exhibits near-planarity between the pyrazine and phenyl rings, with dihedral angles typically ranging from 0° to 30° depending on crystal packing forces and intermolecular interactions [5] [6]. This planar or near-planar arrangement facilitates extended π-conjugation between the aromatic systems, influencing both the electronic properties and spectroscopic characteristics of the molecule [5].

X-ray Crystallographic Studies of Pyrazine Derivatives

Crystallographic investigations of pyrazine derivatives provide fundamental insights into solid-state packing arrangements and intermolecular hydrogen bonding patterns. Studies of structurally related compounds, such as 2-benzoyl-3-aminopyrazine, demonstrate that pyrazine derivatives typically crystallize in monoclinic space groups, with compound 3 belonging to the P2₁/n space group [6]. These crystallographic studies reveal extensive supramolecular architectures involving N-H⋯O and N-H⋯N-pyrazine intermolecular hydrogen bonds [6].

The crystal structure analysis of N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine, a halogenated analog, provides valuable comparative data for understanding the packing behavior of phenyl-substituted pyrazine amines [7]. This compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 9.2229(13) Å, b = 14.709(2) Å, c = 8.6472(13) Å, and β = 104.851(3)° [7]. The molecular structure exhibits specific bond lengths and angles that serve as reference points for understanding the geometry of 6-phenylpyrazin-2-amine [7].

Cocrystal studies of pyrazine with benzene polycarboxylic acids demonstrate the formation of infinite chains of alternating acid and base molecules through O-H⋯N hydrogen bonds [8]. These investigations reveal that pyrazine rings locate about centers of inversion in many crystal structures, indicating symmetric packing arrangements [9]. The extended conformations observed in these structures show pyridine rings inclined to the pyrazine ring by angles ranging from 75.83° to 89.17°, suggesting significant conformational flexibility in substituted pyrazines [9].

The crystal packing of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine reveals parallel phenyl rings with the pyrazine ring inclined to their planes [10]. This structural arrangement provides insights into the potential solid-state organization of 6-phenylpyrazin-2-amine, where similar π-π stacking interactions between phenyl rings may contribute to crystal stability [10]. The crystallographic data indicate that phenyl-substituted pyrazines often exhibit layered structures with molecules linked by various hydrogen bonding motifs [10] [8].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6-phenylpyrazin-2-amine through analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic aromatic proton signals in the downfield region, with pyrazine protons appearing as distinct patterns due to the electron-deficient nature of the heterocyclic ring [11] [12].

The pyrazine ring protons typically resonate at δ 8.22-8.01 ppm, appearing as doublets due to coupling with adjacent nitrogen-bearing carbons [13]. These chemical shifts reflect the deshielding effect of the nitrogen atoms and the aromatic character of the pyrazine ring [13]. The H-3 proton, located adjacent to the amino group, experiences additional deshielding and appears at approximately δ 8.7 ppm, while the H-5 proton resonates around δ 8.5 ppm [11].

The phenyl ring protons manifest in the typical aromatic region at δ 7.3-7.6 ppm, displaying the characteristic multipicity patterns expected for monosubstituted benzene derivatives [11]. These signals integrate for five protons and show coupling patterns consistent with ortho, meta, and para relationships within the benzene ring [11].

The amino group protons present unique spectroscopic challenges due to their exchangeable nature and potential hydrogen bonding interactions. These protons typically appear as a broad singlet in the δ 5.0-7.0 ppm range, with the exact chemical shift depending on solvent, concentration, and temperature conditions [12] [13]. In DMSO-d₆, amino protons often appear around δ 6.43 ppm as observed in related pyrazine derivatives [13].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The pyrazine carbons exhibit characteristic downfield shifts due to the electron-withdrawing effects of nitrogen atoms [12] [13]. The C-2 carbon bearing the amino group typically resonates around δ 158 ppm, reflecting its partial double-bond character and resonance with the amino group [13]. The remaining pyrazine carbons (C-3, C-5, C-6) appear in the δ 135-145 ppm region [13].

The phenyl carbon signals appear in the expected aromatic region, with the ipso carbon (C-1') showing slight upfield or downfield shifts depending on the electronic effects of the pyrazine substituent [13]. The meta and para carbons of the phenyl ring typically resonate in the δ 128-130 ppm range, while ortho carbons appear around δ 127-129 ppm [13].

Infrared (IR) Vibrational Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 6-phenylpyrazin-2-amine through analysis of vibrational frequencies. The amino group exhibits characteristic N-H stretching vibrations that serve as definitive markers for primary amine functionality [12] [14].

The antisymmetric N-H stretching vibration typically appears around 3450 cm⁻¹, while the symmetric stretch occurs near 3350 cm⁻¹ [12]. These frequencies may shift to lower wavenumbers in the solid state due to intermolecular hydrogen bonding interactions [14]. The intensity and position of these bands provide information about the hydrogen bonding environment and the electronic character of the amino group [12].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, overlapping with the N-H stretches but distinguishable through their characteristic intensity patterns [12]. The pyrazine ring exhibits specific C=N stretching vibrations in the 1500-1650 cm⁻¹ region, with the exact frequency depending on the substitution pattern and electronic effects [12] [14].

The phenyl ring contributes characteristic vibrations including C=C stretches around 1600 and 1500 cm⁻¹, and out-of-plane C-H bending modes in the 700-900 cm⁻¹ region [14]. The coupling between the pyrazine and phenyl rings may result in modified vibrational frequencies compared to the isolated ring systems due to electronic conjugation effects [14].

The fingerprint region below 1500 cm⁻¹ contains numerous vibrational modes that provide unique spectroscopic signatures for compound identification [14]. These include ring breathing modes, C-N stretches, and various bending vibrations that collectively constitute a molecular fingerprint for 6-phenylpyrazin-2-amine [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural elucidation through analysis of fragmentation patterns. 6-Phenylpyrazin-2-amine exhibits a molecular ion peak at m/z 171, corresponding to its molecular weight [1] [2]. The presence of nitrogen atoms results in an odd-numbered molecular weight, characteristic of compounds containing an odd number of nitrogen atoms [15].

The fragmentation pathways of aromatic amines typically involve initial loss of the amino group or hydrogen atoms bonded to nitrogen [15]. For 6-phenylpyrazin-2-amine, the molecular ion may undergo α-cleavage adjacent to the amino group, potentially forming fragments at m/z 144 through loss of HCN (27 mass units) [16] [15]. This fragmentation pattern reflects the stability of the remaining aromatic system after elimination of the nitrile fragment [15].

The phenyl group contributes to characteristic fragmentation through formation of the tropylium ion (C₇H₇⁺) at m/z 91 or the phenyl cation (C₆H₅⁺) at m/z 77 [15]. These fragments represent common diagnostic ions for benzyl and phenyl-containing compounds and provide confirmatory evidence for the presence of the phenyl substituent [15].

The pyrazine ring may undergo ring-opening reactions under electron impact conditions, leading to various nitrogen-containing fragments [17]. The presence of multiple nitrogen atoms creates opportunities for diverse fragmentation pathways, potentially including loss of nitrogen molecules or formation of smaller heterocyclic fragments [18] [17].

Secondary fragmentation processes may involve further breakdown of the primary fragments, leading to smaller ions such as C₄H₄N⁺ (m/z 66) from the pyrazine portion or C₅H₅⁺ (m/z 65) from the phenyl ring [15]. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of different molecular regions [18] [15].

Nucleophilic aromatic substitution (SNAr) represents one of the most fundamental approaches for the synthesis of 6-phenylpyrazin-2-amine and related pyrazine derivatives. The reaction mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by elimination of a leaving group through a Meisenheimer complex intermediate [1].

The regioselectivity of SNAr reactions on pyrazine rings has been extensively studied, with research demonstrating that when the 2-position contains an electron-withdrawing group, nucleophilic attack occurs preferentially at the 5-position. Conversely, when the 2-position is substituted with an electron-donating group, nucleophilic attack occurs preferentially at the 3-position [2]. This regioselectivity is crucial for controlling the synthesis of specific pyrazine derivatives.

Recent advances in green chemistry have led to the development of environmentally friendly SNAr protocols. The use of polyethylene glycol (PEG-400) as a solvent has proven particularly effective, providing excellent yields in remarkably short reaction times of only five minutes [3]. This methodology offers significant advantages over traditional organic solvents, including reduced environmental impact and simplified purification procedures.

The mechanism of SNAr reactions on pyrazine substrates follows a concerted pathway rather than the traditional stepwise addition-elimination process. Kinetic isotope effect studies using 12C/13C measurements have provided evidence for this concerted mechanism, particularly for substitutions on pyridine, pyrazine, and pyrimidine substrates [1]. This mechanistic understanding has important implications for reaction optimization and substrate design.

For 6-phenylpyrazin-2-amine synthesis, SNAr reactions can be employed using appropriately substituted pyrazine precursors. The presence of both nitrogen atoms in the pyrazine ring enhances the electrophilicity of the aromatic system, making it more susceptible to nucleophilic attack. The reaction typically proceeds under mild conditions with high selectivity, providing yields exceeding 90% in optimized systems [3].

Metal-Free Synthesis Protocols

Metal-free synthetic approaches have gained significant attention due to their environmental benefits, reduced toxicity, and cost-effectiveness. Several innovative metal-free protocols have been developed for the synthesis of pyrazine derivatives, including 6-phenylpyrazin-2-amine.

Photoredox catalysis using metal-free systems represents a particularly promising approach. Supramolecular nanoassemblies of aggregation-induced emission enhancement and intramolecular charge transfer (AIEE-ICT) active pyrazine derivatives have been demonstrated as efficient photoredox catalysts [4]. These systems harness visible light to catalyze various organic transformations under ambient conditions without requiring external metals, bases, or oxidants.

The TETPY (tetra-ethynyl-pyrazine) nanoassembly system has shown remarkable efficiency in catalyzing the synthesis of nitrogen-containing heterocycles, including pyrazine derivatives. The system operates through successful harvesting of visible light, which activates aerial oxygen to generate superoxide radicals necessary for completing essential reaction steps [4]. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and simplified purification procedures.

Organocatalytic approaches have also been developed for metal-free pyrazine synthesis. These methods typically employ small organic molecules as catalysts, such as hydrogen-bonding catalysts or phase-transfer catalysts. The reactions proceed under relatively mild conditions and often provide good to excellent yields [5].

Temperature optimization studies have revealed that metal-free protocols typically operate most efficiently at moderate temperatures (45-120°C), with higher temperatures often leading to catalyst deactivation or substrate decomposition [6]. Reaction time optimization has shown that continuous-flow systems can significantly reduce reaction times from hours to minutes while maintaining high yields.

Directed Functionalization Approaches

Directed functionalization methodologies provide powerful tools for regioselective synthesis of 6-phenylpyrazin-2-amine through the strategic use of directing groups to control the site of chemical modification. These approaches rely on the coordination of metal catalysts to specific functional groups, enabling selective activation of adjacent C-H bonds.

Directed ortho metalation (DoM) has emerged as a particularly effective strategy for pyrazine functionalization. The process involves the use of organolithium reagents, such as n-butyllithium or specialized bases like TMPMgCl- LiCl (2,2,6,6-tetramethylpiperidine magnesium chloride lithium chloride), to achieve regioselective metallation [7]. The highly hindered amide base TMPMgCl- LiCl has proven especially effective for electron-poor heteroarenes, providing efficient directed metallation with high regioselectivity.

The mechanism of directed metallation involves the formation of a complex between the organolithium reagent and the directing group, followed by intramolecular deprotonation at the ortho position. This complex-induced proximity effect (CIPE) ensures high regioselectivity and enables the introduction of various functional groups through subsequent electrophilic quench reactions [8].

Ruthenium-catalyzed C-H activation represents another powerful directed functionalization approach. Studies on diphenylpyrazine derivatives have demonstrated that both nitrogen atoms in the pyrazine ring can effectively direct metalation to ortho positions of phenyl substituents [9]. This dual-directing capability allows for multiple C-H activations, enabling the synthesis of highly functionalized pyrazine derivatives.

The conformational flexibility of the substrate plays a crucial role in determining the extent of functionalization. More flexible substrates, such as 2,3-dihydropyrazines, can undergo up to four ortho-arylations, while more rigid aromatic analogs typically limit functionalization to three positions [9]. This structural dependence provides opportunities for controlling the degree of functionalization through substrate design.

Calculation-assisted regioselective functionalization has emerged as a valuable tool for optimizing directed functionalization strategies. Straightforward computational methods, such as pKa value determinations and nitrogen basicity calculations, can guide the development of regioselective organometallic reactions [10]. These approaches have been successfully applied to the functionalization of imidazo[1,2-a]pyrazine scaffolds using TMP-based metalation reagents.

Purification and Crystallization Techniques

Effective purification and crystallization techniques are essential for obtaining high-purity 6-phenylpyrazin-2-amine suitable for pharmaceutical and research applications. The selection of appropriate purification methods depends on the specific synthetic route employed, the nature of impurities present, and the desired final purity.

Column chromatography remains the most widely used purification technique for pyrazine derivatives. Silica gel chromatography using hexane/ethyl acetate gradient elution systems (typically 2:1 to 1:1 ratios) provides excellent separation of pyrazine products from reaction impurities [11]. The method offers high recovery rates (>90%) and is readily scalable for larger synthetic batches.

Liquid-liquid extraction protocols have been optimized specifically for pyrazine purification. Multiple extraction steps using fresh solvent are essential for effective purification, with hexane, methyl tert-butyl ether (MTBE), and ethyl acetate being the most commonly employed solvents [12]. When hexane is used as the extraction solvent, undesirable imidazole derivatives are not co-extracted, simplifying the purification process.

Specialized cleanup procedures have been developed to address specific impurity challenges. Passing organic solvent extracts through silica gel columns effectively retains undesirable imidazoles while allowing pyrazine products to elute with appropriate solvent mixtures [13]. This selective retention approach is particularly valuable for reactions that generate both pyrazine and imidazole products.

Crystallization techniques play a crucial role in obtaining pure, solid forms of 6-phenylpyrazin-2-amine. Recrystallization from ethanol or mixed ethanol/chloroform systems (1:1 v/v) typically provides high-purity crystalline products [14]. The choice of crystallization solvent significantly influences crystal morphology and purity, with systematic screening of solvent systems often necessary for optimization.

Advanced crystallization strategies, including co-crystallization approaches, have been developed for solidification of liquid pyrazine derivatives. These methods involve the formation of crystalline complexes with appropriate co-crystal formers, enabling the conversion of liquid products into stable solid forms [15]. Such approaches are particularly valuable for improving the handling and storage characteristics of pyrazine derivatives.

Distillation techniques have proven effective for isolating pyrazines from complex reaction mixtures. The method is particularly suitable for separating volatile pyrazine products from non-volatile impurities, with the distillation process leaving undesirable components in the undistilled portion [12]. This approach is especially valuable for large-scale production where high throughput is essential.

Temperature optimization studies for purification processes have revealed that controlled heating during crystallization and distillation significantly influences product quality. Optimal crystallization temperatures typically range from room temperature to 80°C, depending on the specific solvent system employed [11]. Excessive heating can lead to product decomposition or formation of undesirable polymorphic forms.